molecular formula C14H20N2O7 B1675924 Mal-amido-PEG2-acid CAS No. 756525-98-1

Mal-amido-PEG2-acid

Cat. No. B1675924
M. Wt: 328.32 g/mol
InChI Key: GBPJQBDDYXDSNH-UHFFFAOYSA-N
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Description

Mal-amido-PEG2-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Mal-amido-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The molecular formula of Mal-amido-PEG2-acid is C14H20N2O7 . It has a molecular weight of 328.3 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of Mal-amido-PEG2-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .


Physical And Chemical Properties Analysis

Mal-amido-PEG2-acid is a solid substance . It has a molecular weight of 328.3 g/mol and a molecular formula of C14H20N2O7 . It is stored at -20°C .

Scientific Research Applications

Enhancing Efficacy and Mitigating Toxicity in Drug Delivery

PEGylation, the process of attaching PEG molecules to another molecule, such as a drug or enzyme, can significantly improve the solubility, stability, and bioavailability of the therapeutic agent. Mal-amido-PEG2-acid plays a crucial role in this context by providing a linker that can be conjugated to therapeutic molecules, enhancing their efficacy and reducing toxicity. For example, PEGylated poly(amidoamine) (PAMAM) dendrimers have shown enhanced solubilization of hydrophobic drugs and reduced cytotoxicity, making them effective for anticancer drug and gene delivery (Luong et al., 2016).

Overcoming PEG Immunogenicity

While PEGylation has numerous benefits, the potential for PEG immunogenicity has been increasingly recognized, with some patients developing anti-PEG antibodies. This can lead to reduced drug efficacy and adverse reactions. Research on alternatives to PEG, including mal-amido-PEG2-acid, aims to address these concerns by exploring novel polymers that retain the benefits of PEGylation without its drawbacks (Thai Thanh Hoang Thi et al., 2020).

Bioconjugation and Biomedical Engineering

Mal-amido-PEG2-acid is also instrumental in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules, including therapeutic agents, for targeted delivery. This application is particularly relevant in the development of targeted cancer therapies, where PEGylated nanoparticles can selectively accumulate in tumor tissues (Ghosh & Chatterjee, 2020).

Green Chemistry and Reaction Media

In the realm of green chemistry, mal-amido-PEG2-acid and its derivatives serve as environmentally friendly reaction media for various chemical reactions. PEG's unique physical and chemical properties make it an attractive alternative to traditional organic solvents, contributing to safer and more sustainable chemical processes (Chen et al., 2005).

Safety And Hazards

While specific safety and hazard information for Mal-amido-PEG2-acid is not available, similar compounds like Mal-Amido-PEG4-acid are known to cause skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPJQBDDYXDSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

871133-36-7
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871133-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-amido-PEG2-acid

CAS RN

756525-98-1
Record name 3-[2-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756525-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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